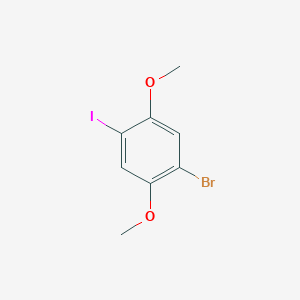

1-Bromo-4-iodo-2,5-dimethoxybenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-Bromo-4-iodo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8BrIO2 . It is used in various chemical reactions and has potential applications in different fields .

Synthesis Analysis

In one laboratory route to 1-bromo-4-iodobenzene, 4-bromoaniline is treated with concentrated sulfuric acid and sodium nitrite to form the diazonium salt, which is then treated with potassium iodide to form 1-bromo-4-iodobenzene .Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES stringCOc1ccc (OC)c (Br)c1 . The molecular weight of this compound is 217.06 . Chemical Reactions Analysis

1-Bromo-2,5-dimethoxybenzene has been used in the preparation of various compounds such as S - (-)-2- [ N - (trifluoroacetyl)amino]-1- (2,5-dimethoxy-4- bromophenyl)-1-propanone .Physical And Chemical Properties Analysis

This compound has a boiling point of 130-131 °C/10 mmHg and a density of 1.445 g/mL at 25 °C . Its refractive index is 1.57 .科学的研究の応用

Synthesis and Chemical Reactions

1-Bromo-4-iodo-2,5-dimethoxybenzene has been explored in various synthesis and chemical reaction studies. For instance, it has been involved in the ring halogenations of polyalkylbenzenes, demonstrating its utility in creating mixed halogenated compounds like 2-bromo-4-iodo-1,3,5-trimethylbenzene (Bovonsombat & Mcnelis, 1993). Additionally, its regioselective bromination has been studied, leading to the synthesis of sulfur-functionalized benzoquinones (Aitken et al., 2016).

Thermochemistry Studies

Investigations into the thermochemistry of halogen-substituted methylbenzenes, including compounds similar to this compound, have provided insights into their vapor pressures, vaporization, fusion, and sublimation enthalpies. These studies are crucial for understanding the physical properties of such chemicals (Verevkin et al., 2015).

Ligand Synthesis and Organic Transformations

This compound also plays a role in the synthesis of specific ligands. For example, it has been used in the synthesis of ditopic ligands with various chelating pockets, highlighting its versatility in organic chemistry (Chuong et al., 2013). Additionally, 1,2-dibromobenzenes, closely related to this compound, are valuable precursors for various organic transformations (Diemer et al., 2011).

Computational Investigations

Computational studies have also been conducted to investigate intermolecular interactions involving similar halogen-substituted compounds. These studies provide valuable insights into the electronic properties and potential applications of such compounds in material science and chemistry (Yang et al., 2018).

作用機序

Mode of Action

1-Bromo-4-iodo-2,5-dimethoxybenzene is likely to undergo electrophilic aromatic substitution . This is a two-step mechanism. In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. These factors could include temperature, pH, and the presence of other substances that could interact with the compound . .

Safety and Hazards

特性

IUPAC Name |

1-bromo-4-iodo-2,5-dimethoxybenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrIO2/c1-11-7-4-6(10)8(12-2)3-5(7)9/h3-4H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNPIBZGULNUJST-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1I)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.96 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2968991.png)

![N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2969000.png)

![N-benzyl-2-[1-(4-ethoxyphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2969012.png)

![4-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2969013.png)